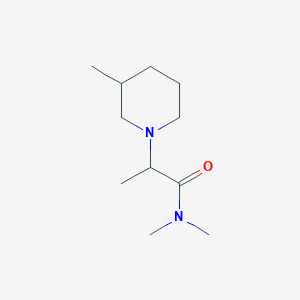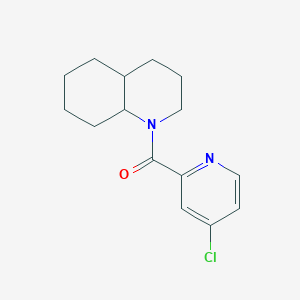
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMMP is a tertiary amide and is commonly used as a precursor in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is not well understood. However, it is believed that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide acts as a cholinesterase inhibitor, which means that it inhibits the activity of the enzyme cholinesterase. Cholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide inhibits the activity of cholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to various physiological effects, including muscle twitching, tremors, and convulsions. In vivo studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can cause respiratory depression, bradycardia, and hypotension.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a stable compound that can be easily stored and transported. However, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It is highly toxic and can be hazardous to handle. It also has a short half-life, which means that its effects are short-lived.
Future Directions
There are several future directions for the study of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide. One area of research is the development of new synthetic methods for N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its derivatives. Another area of research is the study of the mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be used as a tool for studying the cholinergic system and its role in various physiological processes.
Synthesis Methods
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using various methods, including the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride, the reaction of 3-methylpiperidine with dimethylformamide dimethylacetal, and the reaction of 3-methylpiperidine with dimethylamine and propionyl chloride. The most commonly used method for synthesizing N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride.
Scientific Research Applications
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and material science. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is also used in the production of polymers, resins, and plastics.
properties
IUPAC Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-5-7-13(8-9)10(2)11(14)12(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMXWZXBFQKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)